- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation, Organometallics, 2005, 24(20), 4824-4831
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)
97-69-8 structure
Product Name:(2S)-2-acetamidopropanoic acid
Numero CAS:97-69-8
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD00063132
CID:34915
PubChem ID:88064
Update Time:2024-10-25
(2S)-2-acetamidopropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
-
- MDL: MFCD00063132
- Inchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- Chiave InChI: KTHDTJVBEPMMGL-VKHMYHEASA-N
- Sorrisi: [C@H](C)(C(=O)O)NC(=O)C
- BRN: 1722932
Proprietà calcolate
- Massa esatta: 131.05800
- Massa monoisotopica: 131.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 66.4
- Carica superficiale: 0
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1700
- Punto di fusione: 125-126°C
- Punto di ebollizione: 369.7℃ at 760 mmHg
- Punto di infiammabilità: 177.4±23.2 °C
- PSA: 66.40000
- LogP: -0.01350
- FEMA: 2440
- Solubilità: Non disponibile
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
(2S)-2-acetamidopropanoic acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38-36
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
- Gruppo di imballaggio:I; II; III
- Frasi di rischio:R36/37/38
(2S)-2-acetamidopropanoic acid Dati doganali
- CODICE SA:2924199090
- Dati doganali:
Codice doganale cinese:
2924199090Panoramica:
2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
(2S)-2-acetamidopropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A168065-10g |
N-Acetyl-L-alanine |
97-69-8 | 10g |
$ 64.00 | 2023-09-09 | ||
| TRC | A168065-100g |
N-Acetyl-L-alanine |
97-69-8 | 100g |
$ 80.00 | 2022-05-31 | ||
| TRC | A168065-250g |
N-Acetyl-L-alanine |
97-69-8 | 250g |
$ 115.00 | 2023-04-19 | ||
| TRC | A168065-500g |
N-Acetyl-L-alanine |
97-69-8 | 500g |
$ 184.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-25g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 25g |
¥105.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-100g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 100g |
¥284.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-1G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 1g |
¥516.55 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-5G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 5g |
¥1290.52 | 2023-09-28 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979451- 5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98%(HPLC) | 5g |
¥ 82.4 | 2021-05-18 |
(2S)-2-acetamidopropanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Riferimento
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer, Tetrahedron: Asymmetry, 2012, 23(10), 754-763
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Riferimento
- Preparation and purification method of amino acid and derivative, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Riferimento
- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Chirality, 2005, 43(4), 771-8
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Riferimento
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Riferimento
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site, Journal of the American Chemical Society, 2016, 138(48), 15587-15595
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles, Journal of Organic Chemistry, 1989, 54(13), 3218-21
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Riferimento
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids, China, 1992, 22(2), 257-64
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Riferimento
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Riferimento
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase
Riferimento
- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei, Journal of Organic Chemistry, 1987, 52(15), 3477-9
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Riferimento
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers, Polymer Chemistry, 2022, 13(41), 5905-5911
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Riferimento
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?, Journal of Molecular Catalysis, 1989, 52(2),
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
(2S)-2-acetamidopropanoic acid Raw materials
- methyl 2-acetamidoprop-2-enoate
- 2-Acetamidoacrylic acid
- L-Alanine, phenylmethyl ester
- Alanine, N-acetyl-, phenylmethyl ester
- Acetyl-L-alanine methyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- Acetamide
- D-Alanine
- N-Acetyl-DL-alanine
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- L-Alanine
- (S)-Methyl 2-aminopropanoate
- Ac-D-Ala-OH
- Methyl 2-acetamidopropanoate
- 2-Acetylaminopropionic acid ethyl ester
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
Numero d'ordine:A845741
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):188.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:97-69-8)Ac-Ala-OH
Numero d'ordine:LE14970
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:11
Prezzo ($):discuss personally
Email:18501500038@163.com
(2S)-2-acetamidopropanoic acid Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
97-69-8 ((2S)-2-acetamidopropanoic acid) Prodotti correlati
- 97-14-3(N-Acetyl-DL-serine)
- 220254-53-5(Alanine, glycylglycyl-, free radical from (9CI))
- 20347-80-2(L-Alanine,glycylglycylglycylglycyl-)
- 16354-58-8(N-Acetyl-L-serine (>90%))
- 110294-55-8(Dismutase, superoxide(human clone pS61-10 copper-zinc subunit protein moiety reduced) N-acetyl-(9CI))
- 53846-71-2(SAR-ALA-OH)
- 1115-69-1(N-Acetyl-DL-alanine)
- 19729-30-7(H-Gly-Gly-Ala-OH)
- 19436-52-3(Ac-D-Ala-OH)
- 220254-49-9(Alanine,N-acetylglycyl-, free radical from (9CI))